molecular formula C16H20N4O B3018570 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097891-64-8

1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No.: B3018570
CAS No.: 2097891-64-8
M. Wt: 284.363
InChI Key: ZYSXAIDFAQOVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic small molecule designed for research purposes, integrating a pyrazole heterocycle linked to a phenyl-substituted urea via a cyclohexyl spacer. The pyrazole moiety is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Scientific literature extensively documents that pyrazole-containing compounds are frequently investigated as key structural elements in the development of potential therapeutic agents for cancer and inflammation . The biological activity of such molecules is often attributed to the presence of the NH proton within the pyrazole core . Furthermore, the urea functional group is a common feature in many biologically active molecules and drug candidates, serving as a crucial linker that can participate in hydrogen bonding, influencing the molecule's binding affinity and specificity . This specific molecular architecture, combining these two pharmacologically relevant components, makes this compound a compound of significant interest for researchers in chemical biology and drug discovery. Potential research applications include, but are not limited to, screening it as a building block for the development of novel enzyme inhibitors, probing signal transduction pathways, or studying protein-ligand interactions. Researchers are exploring pyrazole-urea hybrids for their potential to exhibit potent radical scavenging activity and to act as inhibitors of pro-oxidative enzymes like 15-lipoxygenase (15-LOX), which is implicated in inflammatory diseases and cancer progression . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-phenyl-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-16(18-13-5-2-1-3-6-13)19-14-7-9-15(10-8-14)20-12-4-11-17-20/h1-6,11-12,14-15H,7-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSXAIDFAQOVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
  • Structure : Ethyl group replaces the cyclohexyl ring; pyrazole has a methyl substituent.
  • Properties : Melting point 143–145°C; molecular weight 300.36 g/mol.
1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
  • Structure : Pyridazine core replaces cyclohexyl; methoxyphenyl group introduces electron-donating effects.
1-Phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea
  • Structure : Tetrazole replaces pyrazole; biphenyl urea scaffold.
  • Properties : LogP 2.59; PSA 99.08 Ų.
  • Key Difference : Tetrazole acts as a bioisostere for carboxylic acids, improving solubility and ionic interactions. The absence of a cyclohexyl ring reduces lipophilicity, favoring aqueous environments .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP PSA (Ų) Key Feature
Target Compound ~296.34* ~3.1† ~85.0† Cyclohexyl-pyrazole enhances rigidity
9a 300.36 ~2.8† 78.2 Ethyl chain improves flexibility
Pyridazine analog 401.40 ~3.5† 115.0 Pyridazine boosts π-stacking
Tetrazole analog 280.28 2.59 99.08 Tetrazole enhances solubility

*Estimated based on molecular formula (C₁₆H₁₈N₄O).
†Predicted using analogous structures.

  • Polar Surface Area (PSA) : Lower PSA (~85 Ų) vs. pyridazine analog (115 Ų) suggests reduced hydrogen-bonding capacity, which may impact target engagement .

Biological Activity

1-Phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, which includes a phenyl group, a cyclohexyl moiety, and a pyrazole ring, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H22N4O. The compound's structure can be represented as follows:

Chemical Structure C6H5 N(C6H11) C O N(C3H3N2)\text{Chemical Structure }\text{C}_6\text{H}_5\text{ N}(\text{C}_6\text{H}_{11})\text{ C O N}(\text{C}_3\text{H}_3\text{N}_2)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active site of enzymes, thereby modulating their activity. Additionally, it may influence receptor functions by acting as an agonist or antagonist.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted the efficacy of pyrazole-containing compounds against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 0.01 µM to 42.30 µM . Although specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Anti-inflammatory Activity

Compounds containing pyrazole rings have also been recognized for their anti-inflammatory properties. The introduction of different substituents on the pyrazole ring can enhance anti-inflammatory effects while minimizing toxicity to normal cells . This suggests that this compound could serve as a candidate for further studies in anti-inflammatory drug development.

Case Studies and Research Findings

A comprehensive review of recent advancements in drug design focusing on pyrazole derivatives reveals promising results:

Compound Cell Line IC50 (µM) Activity
Compound 2MCF73.79Anticancer
Compound 3Hep23.25Anticancer
Compound 24CDK20.95Inhibition

The above table summarizes findings from various studies indicating that pyrazole derivatives are effective against multiple cancer types and can inhibit key enzymes involved in cell cycle regulation .

Q & A

Q. How can high-throughput screening (HTS) be adapted for urea-based compound libraries?

  • Methodology :
  • Automated Synthesis : Employ robotic liquid handlers for parallel reactions (e.g., 96-well plates).
  • LC-MS/MS Analysis : Rapid quantification using a 5-minute gradient method.
  • Cheminformatics : Cluster compounds by topological descriptors (e.g., ECFP4 fingerprints) to prioritize diverse analogs .

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